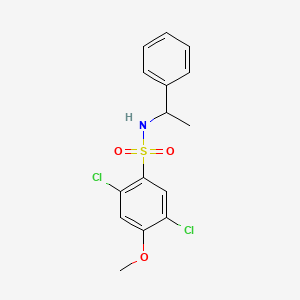

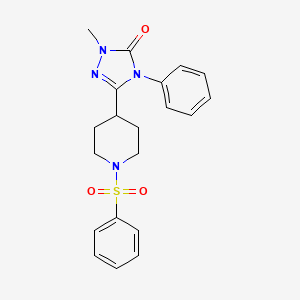

![molecular formula C19H25F2N3O5S B2428171 N'-cyclohexyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide CAS No. 872976-53-9](/img/structure/B2428171.png)

N'-cyclohexyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N'-cyclohexyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide is a useful research compound. Its molecular formula is C19H25F2N3O5S and its molecular weight is 445.48. The purity is usually 95%.

BenchChem offers high-quality N'-cyclohexyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-cyclohexyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Electrophilic Aminations with Oxaziridines

Electrophilic aminations are a crucial area of application, where cyclohexanespiro-3'-oxaziridine derivatives, closely related to the chemical structure , facilitate the transfer of NH groups to various nucleophiles. This process enables the synthesis of a wide array of compounds, including azines, hydrazines, diaziridines, hydrazino acids, N-aminopeptides, aziridines, triazanes, O-alkulhydroxylamines, sulfenamides, thiooximes, and aminodicarboxylic derivatives. Such reactions are pivotal in the development of new chemical entities with potential applications in pharmaceuticals and materials science (Andreae & Schmitz, 1991).

Synthesis of Erythrinane Skeleton

Another significant application involves the synthesis of the erythrinane skeleton, a critical structure in natural product chemistry, through acid-promoted double cyclization processes. This methodology highlights the versatility of related cyclohexyl-containing compounds in facilitating complex molecular architectures, which are invaluable in drug discovery and the synthesis of biologically active molecules (Ishibashi et al., 1985).

Cycloaddition Reactions

Cycloaddition reactions represent another area where related compounds demonstrate utility. The stereoselective [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes facilitated by difluoro(phenylsulfonyl)methyl groups allows for the synthesis of cyclic sulfoximines. This process not only exemplifies the compound's role in enabling cycloaddition reactions but also its potential for transformation into cyclic sulfinamides, showcasing its adaptability in synthetic organic chemistry (Ye et al., 2014).

Imino Exchange Reaction

The imino exchange reaction in a dearomatization strategy is another noteworthy application, offering an alternative pathway to access N-acyl diarylamines and phenothiazines from anilines. This method underscores the compound's relevance in facilitating novel bond-forming strategies, which are crucial for the synthesis of complex organic molecules with potential therapeutic applications (Zhang et al., 2014).

Hydrogen Bonding in Anticonvulsant Enaminones

The study of hydrogen bonding in anticonvulsant enaminones, where related compounds serve as structural analogs, sheds light on the importance of molecular interactions in determining the pharmacological profile of potential therapeutic agents. This research not only highlights the chemical's role in understanding drug action but also its contribution to the design of novel anticonvulsant drugs with improved efficacy and safety profiles (Kubicki et al., 2000).

属性

IUPAC Name |

N'-cyclohexyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25F2N3O5S/c20-13-7-8-15(21)16(11-13)30(27,28)24-9-4-10-29-17(24)12-22-18(25)19(26)23-14-5-2-1-3-6-14/h7-8,11,14,17H,1-6,9-10,12H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOPFGXKQHAYOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25F2N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-cyclohexyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

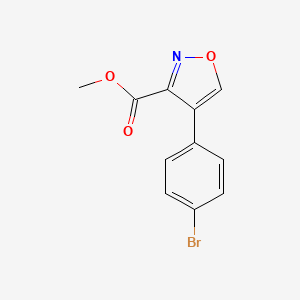

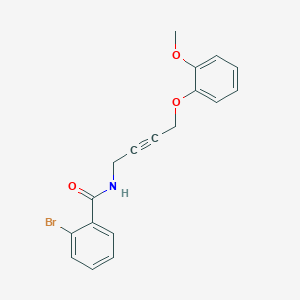

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2428088.png)

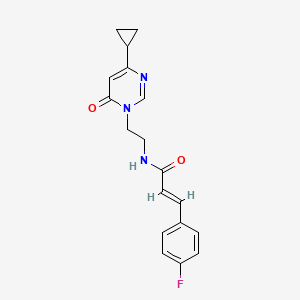

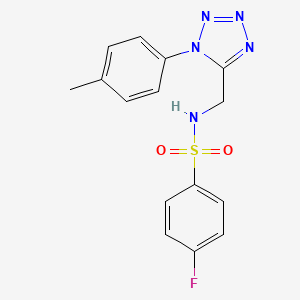

![2-Butyl-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2428091.png)

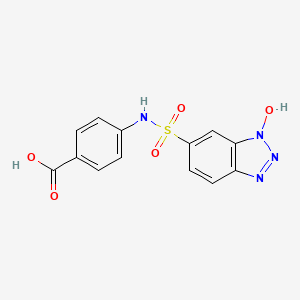

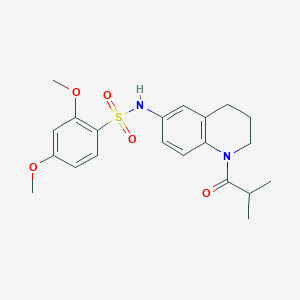

![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2428095.png)

![4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2428100.png)

![4,7,8-Trimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2428103.png)

![(Z)-S-(2-((3-allylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2428107.png)